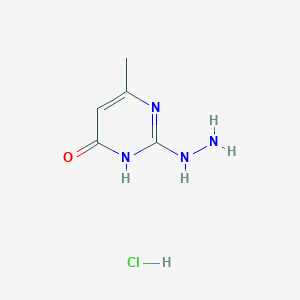

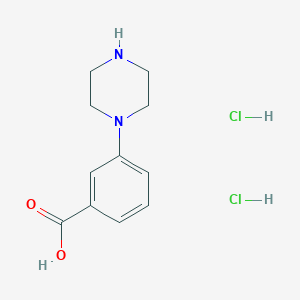

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, also known as 2-Hydrazino-6-methyl-pyrimidin-4-ol, is a compound used for proteomics research . It has a molecular formula of C5H8N4O and a molecular weight of 140.143 .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one involves several steps . One method involves the reaction of 6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one with hydrazine hydrate in ethanol at 80°C for 5.5 hours . The reaction mixture is then allowed to cool to room temperature, and the resulting precipitate is collected and dried by vacuum filtration . Other methods involve heating with hydrazine hydrate for shorter periods or at higher temperatures .Chemical Reactions Analysis

The chemical reactions involving 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one are primarily its synthesis reactions . These reactions involve the use of hydrazine hydrate and various conditions of temperature and time .Scientific Research Applications

Hydration and Prototropic Tautomerism

- Hydration Effects : A study on a similar compound, 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, found that hydration leads to an equilibrium mixture of 4-oxo-3,4-dihydro and 4-hydroxy tautomers. The equilibrium favors the 4-oxo-3,4-dihydro form in less polar media (Erkin & Krutikov, 2005).

Synthesis and Chemical Reactions

- Derivatives Formation : Research on 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid, heated with hydrazine, formed 4-hydrazino derivatives. These derivatives exhibited notable cytostatic, virostatic, and antiinflammatory properties (Machoń & Długosz, 1976).

- Hydrazinolysis : A study on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione demonstrated that it reacts with hydrazine to yield various products, including triazole and triazolylacetohydrazide derivatives (Dickinson & Jacobsen, 1975).

- Antimicrobial Agent Synthesis : Synthesis of 2-hydrazino-4-alkoxy-6-methylpyrimidine and related compounds aimed at searching for antimicrobial agents. These compounds showed significant reactivity with hydrazine hydrate (Takagi & Ueda, 1963).

Complexation and Coordination Chemistry

- Metal Complex Formation : A study on the cobalt(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine revealed its potential as a chemotherapeutic agent against Mycobacterium tuberculosis. The study focused on its coordination possibilities with metal ions (Sakaguchi et al., 1990).

Corrosion Inhibition

- Corrosion Inhibition : A derivative of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride was synthesized and used as a corrosion inhibitor for mild steel in acid solutions. This research highlights its potential application in industrial maintenance (Abdallah, Ahmed, & Saleh, 2016).

Spectrochemical Analysis

- Spectrochemical Studies : Copper (II), cobalt (II), nickel (II), and zinc (II) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine were synthesized and examined using infrared (IR) and nuclear magnetic resonance (NMR) spectra. This study provides insights into the binding and structural properties of these metal complexes (Sakaguchi, Anzai, Fujita, & Sakaguchi, 1977).

Safety and Hazards

The safety information available indicates that 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAWMQGWUMPVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

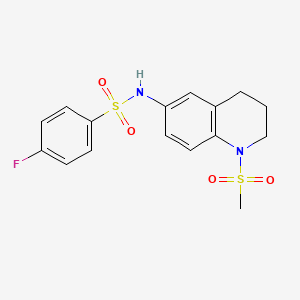

![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

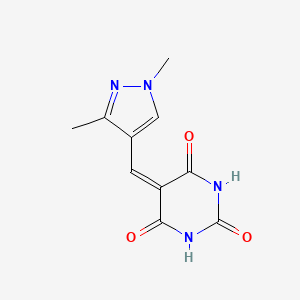

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)

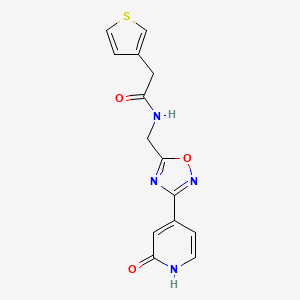

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)

![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)

![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)